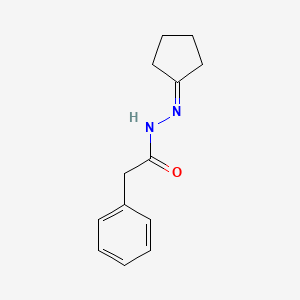![molecular formula C20H21ClN2O2 B5214720 2-chloro-N-{3-[(cyclohexylamino)carbonyl]phenyl}benzamide](/img/structure/B5214720.png)
2-chloro-N-{3-[(cyclohexylamino)carbonyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-{3-[(cyclohexylamino)carbonyl]phenyl}benzamide is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is often referred to as CCAPB and has been the subject of several studies in recent years.
Mecanismo De Acción
The mechanism of action of CCAPB is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in the body. In cancer cells, CCAPB has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. Inflammation research has shown that CCAPB can inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6. In neurological research, CCAPB has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
CCAPB has been shown to have several biochemical and physiological effects in animal models. In cancer research, CCAPB has been shown to induce apoptosis, or programmed cell death, in cancer cells. Inflammation research has shown that CCAPB can reduce inflammation and oxidative stress in animal models of arthritis and colitis. In neurological research, CCAPB has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CCAPB has several advantages for lab experiments, including its specificity and potency. CCAPB has been shown to have a high degree of specificity for its target enzymes and signaling pathways, which reduces the risk of off-target effects. CCAPB is also highly potent, which means that small doses can be used in lab experiments. However, CCAPB has some limitations for lab experiments, including its solubility and stability. CCAPB is not very soluble in water, which can make it difficult to administer in lab experiments. CCAPB is also relatively unstable, which means that it must be stored carefully to prevent degradation.
Direcciones Futuras
There are several future directions for CCAPB research. In cancer research, further studies are needed to determine the efficacy of CCAPB in animal models and human clinical trials. Inflammation research could benefit from studies that investigate the potential of CCAPB as a treatment for chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. In neurological research, further studies are needed to determine the potential of CCAPB as a treatment for neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, research could investigate the potential of CCAPB as a treatment for other conditions, such as diabetes and cardiovascular disease.
Métodos De Síntesis
The synthesis of CCAPB is a complex process that requires several steps. The first step involves the reaction of 2-chlorobenzoyl chloride with 3-aminobenzoic acid to form 2-chloro-N-(3-carboxyphenyl)benzamide. This intermediate is then reacted with cyclohexylamine and N,N'-dicyclohexylcarbodiimide to form 2-chloro-N-{3-[(cyclohexylamino)carbonyl]phenyl}benzamide. The final product is purified through crystallization and recrystallization.
Aplicaciones Científicas De Investigación
CCAPB has been studied for its potential therapeutic properties in several areas, including cancer, inflammation, and neurological disorders. In cancer research, CCAPB has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Inflammation research has shown that CCAPB can reduce inflammation in animal models of arthritis and colitis. In neurological research, CCAPB has been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
2-chloro-N-[3-(cyclohexylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-18-12-5-4-11-17(18)20(25)23-16-10-6-7-14(13-16)19(24)22-15-8-2-1-3-9-15/h4-7,10-13,15H,1-3,8-9H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJICBSNZVZFRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-5-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5214637.png)


![3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)


![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214687.png)
![3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5214693.png)
![1,3-diethyl-5-{[(2-thienylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5214701.png)
![N-[2-furyl(2-hydroxy-1-naphthyl)methyl]benzamide](/img/structure/B5214711.png)
![N,N-diethyl-6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5214716.png)